N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
Description
Introduction to N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine
Historical Context of Naphthyridine Research
The study of naphthyridines began in the late 19th century when Arnold Reissert first synthesized 1,8-naphthyridine in 1893. Early research focused on elucidating the electronic and structural properties of these bicyclic systems, driven by their resemblance to biologically active alkaloids. The mid-20th century marked a turning point with the discovery of nalidixic acid, a 1,8-naphthyridine derivative that became the first quinolone antibiotic. This breakthrough spurred interest in synthesizing and modifying naphthyridine scaffolds for pharmaceutical applications.
The development of this compound emerged from efforts to optimize the pharmacological profile of naphthyridine derivatives. Partial saturation of the naphthyridine ring (tetrahydro modification) was introduced to enhance metabolic stability while retaining bioactivity. The dimethylamino substituent at position 1 further modulates electronic properties, enabling tailored interactions with biological targets.
Classification in Heterocyclic Chemistry
This compound belongs to the broader class of bicyclic diazanaphthalenes , specifically categorized as a 2,6-naphthyridine derivative . Its structural features include:
- A fused bicyclic system comprising two pyridine rings with nitrogen atoms at positions 2 and 6.
- Partial saturation at positions 5, 6, 7, and 8, reducing aromaticity and altering reactivity.
- A tertiary amine group at position 1, contributing to basicity and hydrogen-bonding capacity.
The compound falls under the International Union of Pure and Applied Chemistry (IUPAC) subclass C07D , which encompasses heterocyclic compounds with multiple nitrogen atoms. Its classification reflects both its bicyclic architecture and functional group diversity, enabling participation in acid-base and coordination chemistry.
Significance in Chemical Research
This compound has garnered attention for its dual role in pharmacology and materials science :
- Antimicrobial Applications : Structural analogs exhibit activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase.
- Cancer Research : Tetrahydro-naphthyridine derivatives demonstrate cytotoxicity via topoisomerase inhibition and apoptosis induction.
- Coordination Chemistry : The 2,6-naphthyridine scaffold serves as a ligand for transition metals, enabling catalytic applications.
Recent studies highlight its potential as a RORγt inverse agonist , a target for autoimmune diseases, achieved through stereoselective synthesis. The compound’s adaptability to both small-molecule drug design and metal-organic frameworks underscores its interdisciplinary relevance.
Naphthyridine Isomers and Nomenclature
Positional Isomerism in Naphthyridines
Naphthyridines exhibit six positional isomers differentiated by nitrogen atom placement:
The 2,6-naphthyridine isomer, as seen in this compound, offers distinct electronic properties due to the para-oriented nitrogens, facilitating π-π stacking and metal chelation.
Naming Conventions and Systematic Nomenclature
The IUPAC name follows a hierarchical approach:
- Parent hydride : 2,6-naphthyridine (positions 2 and 6 for nitrogens).
- Saturation : "5,6,7,8-Tetrahydro" indicates hydrogenation at four positions.
- Substituents : "N,N-Dimethyl-1-amine" specifies the dimethylamino group at position 1.
Thus, the systematic name This compound precisely describes the compound’s structure. Alternative naming systems, such as the Hantzsch-Widman system, label it as 1-dimethylamino-5,6,7,8-tetrahydro-2,6-diazanaphthalene , though this is less commonly used.
The compound’s CAS Registry Number (2225137-26-6 ) and molecular formula (C₁₀H₁₅N₃ ) provide unambiguous identification in chemical databases. Its SMILES notation (CN(C)c1nccc2c1CCNC2 ) and InChIKey (AAEHNFROJUORHX-UHFFFAOYSA-N ) further aid in computational studies.
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10/h3,6,11H,4-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHNFROJUORHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225137-26-6 | |
| Record name | N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine typically involves the reaction of 2,6-diaminopyridine with formaldehyde and formic acid. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine is utilized as a building block in synthesizing more complex heterocyclic compounds. Its structure allows for various functional group modifications that can lead to novel compounds with enhanced properties.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity. The interactions with specific molecular targets can modulate enzyme functions, which is crucial for understanding metabolic pathways .
Medicine
The compound shows promise in therapeutic applications due to its reported biological activities:
- Antimicrobial Activity: Demonstrated efficacy against various bacterial strains.
- Anticancer Properties: Exhibits potential in inhibiting cancer cell proliferation.
- Neurological Applications: Investigated for effects on neurological disorders like Alzheimer's disease and depression .
The biological activities of this compound are part of a broader category of 1,8-naphthyridine derivatives. These compounds have shown a variety of pharmacological effects:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Inhibits growth of cancer cells |
| Anti-inflammatory | Reduces inflammation in various biological models |
| Antiviral | Potential activity against viral infections |
| Neurological | Effects on neurodegenerative diseases like Alzheimer's |
| Analgesic | Provides pain relief through various mechanisms |
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound in vitro against several cancer cell lines. Results indicated significant inhibition of cell proliferation compared to control groups .
Case Study 2: Neurological Effects
Research investigating the compound's effect on neurodegenerative models showed promising results in reducing amyloid-beta accumulation associated with Alzheimer's disease. This positions it as a potential candidate for further development in treating cognitive disorders .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1-naphthalenamine: A structurally similar compound with different functional groups.
N,N-Dimethylaniline: Another dimethylamine derivative with different ring structures.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A compound with similar dimethylamine functionality but different ring systems.
Uniqueness: N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine is unique due to its specific ring structure and the presence of both dimethylamine and naphthyridine functionalities. This combination of features makes it a versatile compound for various applications in research and industry.
Biological Activity
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine (CAS Number: 2225137-26-6) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 177.25 g/mol. The compound's structure features a naphthyridine core that is pivotal in mediating its biological effects.
| Property | Value |
|---|---|
| CAS Number | 2225137-26-6 |
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
1. Anticancer Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that these compounds could arrest the cell cycle and promote cell death in leukemia cells at specific concentrations (IC50 values ranging from 10.47 to 15.03 μg/mL) .
2. Anti-inflammatory Effects
Naphthyridine derivatives have also been recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
3. Neurological Effects
Some studies suggest that naphthyridine compounds may have neuroprotective effects. They could modulate neurotransmitter systems and exhibit psychotropic activity, which may be beneficial for conditions such as depression or anxiety .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to activate pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the progression of cancer cells through the cell cycle at critical checkpoints (e.g., G0/G1 and G2 phases) .
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, it may reduce inflammation and tissue damage associated with chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Pharmacological Research assessed the effects of various naphthyridine derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cervical cancer cells with an IC50 value of approximately 12 μM .
Case Study 2: Inflammatory Response
In a model of induced colitis in rats, administration of naphthyridine derivatives resulted in a marked decrease in inflammatory markers and improved histological scores compared to controls . This highlights the potential therapeutic role of this compound in gastrointestinal inflammatory conditions.
Q & A
Q. What are the established synthetic routes for N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via two primary routes:
- Aminolysis of halogeno-2,6-naphthyridines : Reacting halogenated precursors (e.g., bromo derivatives) with dimethylamine under reflux in polar aprotic solvents (e.g., DMF) .
- Direct C-amination : Using potassium amide (KNH₂) in liquid ammonia to introduce the amine group at the 1-position of the naphthyridine core .
Key Variables Affecting Yield:
| Method | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aminolysis of Br-derivative | 80–100°C | DMF | 40–60 | |
| Direct C-amination | −33°C | NH₃ | 54 |
Considerations : Lower temperatures in direct amination reduce side reactions, while prolonged reflux in aminolysis improves conversion but risks decomposition.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- δ 2.15 ppm (s, 6H, N(CH₃)₂) .
- δ 5.04–5.09 ppm (m, 8H, tetrahydro-naphthyridine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 149.0953 (calc. 149.0953) .
- X-ray Crystallography : Resolves regiochemical ambiguity in the tetrahydro ring system .
Recommendation : Use deuterated DMSO for NMR to enhance solubility and signal resolution.
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the naphthyridine core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) : Bromination at the 4-position using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling of brominated derivatives with aryl boronic acids to introduce pharmacophores .
Q. Example :
| Reaction | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 4 | 65–75 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 4 (aryl group) | 50–60 |
Challenge : Steric hindrance from the dimethylamino group limits reactivity at the 1-position.
Q. How can conflicting bioactivity data across studies be systematically resolved?
Methodological Answer: Discrepancies in reported antibacterial activity (e.g., MIC values) may arise from:
Q. Resolution Workflow :
Replicate studies under standardized conditions (e.g., CLSI guidelines).
Perform dose-response assays with IC₅₀ calculations.
Use computational docking to validate target binding hypotheses .
Q. What mechanistic insights exist for its antibacterial activity, and how can they inform analog design?
Methodological Answer:
Q. Analog Design Strategy :
Q. Data Contradiction Analysis Table :
| Study | Reported MIC (μg/mL) | Strain | Solvent | Resolution Approach |
|---|---|---|---|---|
| A | 2.5 | S. aureus | DMSO | Re-evaluate solubility limits |
| B | 10.0 | S. aureus | EtOH | Standardize to DMSO <1% v/v |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
